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3-Chloro-2-methylphenyl

isocyanate

CAS No.: 40397-90-8

Cat. No.: B1586819

Get Quote

Executive Summary
3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) represents a specialized

electrophilic building block characterized by a unique steric and electronic profile. Unlike

generic phenyl isocyanates, the 2-methyl (ortho) substituent introduces significant steric

hindrance adjacent to the reactive isocyanate group, while the 3-chloro (meta) substituent

provides lipophilicity and electron-withdrawing modulation.

This guide outlines the critical research areas for this compound, moving beyond simple

derivatization into high-value applications in agrochemical synthesis (herbicides),

anticonvulsant drug design, and urease inhibition. It serves as a blueprint for leveraging this

moiety to enhance metabolic stability and binding selectivity in bioactive molecules.

Chemical Profile & The "Ortho-Effect"
The reactivity of 3-chloro-2-methylphenyl isocyanate is defined by the interplay between the

isocyanate electrophile and the adjacent methyl group.
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Property Specification

CAS Number 40397-90-8

Parent Amine 3-Chloro-2-methylaniline (CAS 87-60-5)

Molecular Formula C₈H₆ClNO

Molecular Weight 167.59 g/mol

Physical State
Colorless to pale yellow liquid (or low-melting

solid)

Reactivity Hazard Moisture sensitive (Hydrolyzes to amine + CO₂)

The Steric "Lock" Mechanism
The 2-methyl group exerts a profound ortho-effect:

Conformational Restriction: In urea or carbamate derivatives, the 2-methyl group forces the

aromatic ring to twist out of planarity with the carbonyl system. This "twist" is crucial for fitting

into hydrophobic pockets in enzymes (e.g., kinases or ureases) where flat molecules might

not bind selectively.

Metabolic Shielding: The methyl group sterically protects the ortho-position from metabolic

oxidation, potentially increasing the half-life of derived drugs.

Core Research Area 1: Agrochemical Synthesis
The most established industrial application of the 3-chloro-2-methylphenyl moiety is in the

synthesis of Quinclorac, a highly effective auxin-mimic herbicide.

The Quinclorac Connection
While Quinclorac is typically synthesized via the aniline, the isocyanate offers a route to novel

urea-based bioisosteres. Researchers are currently exploring urea derivatives that mimic the

herbicidal activity of Quinclorac but with different soil mobility profiles.

Mechanism: The 3,2-substitution pattern is critical for the specific binding of Quinclorac to

auxin receptors. Retaining this pattern while altering the linker (e.g., changing the carboxylic
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acid to a sulfonylurea via the isocyanate) is a prime area for resistance-breaking herbicide

development.
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Figure 1: Divergent synthesis pathways for established herbicides and novel urea analogs.

Core Research Area 2: Pharmaceutical Applications
The isocyanate is the gateway to urea and semicarbazone scaffolds, which are privileged

structures in medicinal chemistry.

Anticonvulsant Semicarbazones
Research has identified 3-chloro-2-methylphenyl substituted semicarbazones as potent

anticonvulsant agents.[1][2]

Mechanism: These compounds modulate sodium channels. The lipophilic 3-Cl, 2-Me phenyl

ring enhances blood-brain barrier (BBB) penetration.

Key Finding: In Maximal Electroshock Seizure (MES) screens, derivatives of this isocyanate

showed protection comparable to Phenytoin but with lower neurotoxicity.[1][3]

Urease Inhibitors
A specific series of 1-aroyl-3-[3-chloro-2-methylphenyl] thioureas has demonstrated potent

inhibition of Jack Bean Urease.

Significance: Urease inhibitors are critical for treating H. pylori infections (peptic ulcers) and

preventing kidney stones.
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SAR Insight: The electron-withdrawing 3-chloro group increases the acidity of the thiourea

NH protons, enhancing hydrogen bonding with the active site nickel ions of the urease

enzyme.

Kinase Inhibitor Scaffolds
Aryl ureas are foundational to kinase inhibitors (e.g., Sorafenib). The 3-chloro-2-methyl motif

acts as a Type II inhibitor scaffold, where the urea binds to the DFG-aspartate and the

hydrophobic ring occupies the allosteric pocket.

Pharmaceutical Derivatives

3-Chloro-2-methylphenyl
isocyanate

Semicarbazones
(Anticonvulsants)

+ Hydrazine derivatives

Thioureas
(Urease Inhibitors)

+ Isothiocyanate conversion
 or Thio-acylation

Diaryl Ureas
(Kinase Inhibitors)

+ Heterocyclic amines

Click to download full resolution via product page

Figure 2: Synthetic divergence from the isocyanate to key pharmaceutical pharmacophores.

Experimental Protocols
Protocol A: Synthesis of a Model Urea Derivative
Use this protocol to validate the reactivity of the isocyanate with a secondary amine.

Reagents:

3-Chloro-2-methylphenyl isocyanate (1.0 eq)

Morpholine (1.1 eq)

Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) (catalytic, 0.1 eq)

Step-by-Step Methodology:

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

Dissolution: Dissolve 3-chloro-2-methylphenyl isocyanate (1.0 mmol) in 5 mL of

anhydrous DCM. Cool to 0°C in an ice bath.

Expert Note: The 2-methyl group slows the reaction slightly compared to phenyl

isocyanate. Cooling is still required to prevent uncontrolled exotherms.

Addition: Add Morpholine (1.1 mmol) dropwise via syringe. If the reaction is sluggish, add

TEA.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC (Hexane/EtOAc 3:1). The isocyanate spot will disappear.

Workup: Quench with 5 mL water. Extract with DCM (2 x 10 mL). Wash organic layer with

brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water to yield the urea as a white crystalline solid.

Protocol B: Handling Moisture Sensitivity
Isocyanates react with atmospheric moisture to form symmetrical ureas (dimers), which are

insoluble and useless impurities.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

Visual Check: If the liquid contains white precipitate, it has partially hydrolyzed. Filter under

inert atmosphere before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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